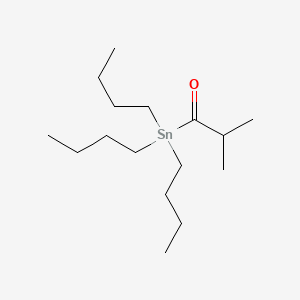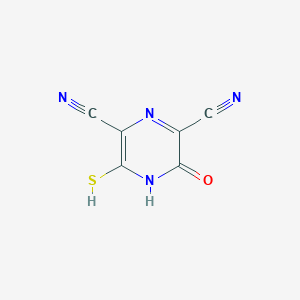
2-Methyl-1-(tributylstannyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(tributylstannyl)propan-1-one is an organotin compound with the molecular formula C16H34OSn. This compound is characterized by the presence of a tributylstannyl group attached to a methylpropanone backbone. Organotin compounds are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 2-Methyl-1-(tributylstannyl)propan-1-one typically involves the reaction of 2-methylpropan-1-one with tributyltin hydride in the presence of a radical initiator. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-Methylpropan-1-one+Tributyltin hydride→this compound
Chemical Reactions Analysis
2-Methyl-1-(tributylstannyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include halogens and organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
2-Methyl-1-(tributylstannyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential use in drug development, especially in the synthesis of pharmacologically active molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(tributylstannyl)propan-1-one involves the formation of a radical intermediate during its reactions. The tributylstannyl group stabilizes the radical intermediate, allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-(tributylstannyl)propan-1-one include other organotin compounds such as:
- Tributyltin chloride
- Tributyltin hydride
- 2-Methyl-1-(trimethylstannyl)propan-1-one
These compounds share similar reactivity patterns but differ in their specific applications and properties. This compound is unique due to its specific structure, which imparts distinct reactivity and stability.
Properties
CAS No. |
104736-12-1 |
|---|---|
Molecular Formula |
C16H34OSn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-methyl-1-tributylstannylpropan-1-one |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-4(2)3-5;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
UTIJVPGVVZFWKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)



![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
![hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B14325338.png)



![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)

